molecular formula C10H10N2O3 B14228734 Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)- CAS No. 618093-14-4

Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-

Cat. No.: B14228734
CAS No.: 618093-14-4
M. Wt: 206.20 g/mol
InChI Key: JZCKTHODTSQMAN-UHFFFAOYSA-N
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Description

Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of atoms, including a pyridine ring fused with an isoxazole ring, and is characterized by the presence of an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring, followed by the introduction of the ethanone group through acylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH control is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve nucleophiles or electrophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: This compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(3,6-dimethyl-4-oxido-[1,2]oxazolo[4,5-b]pyridin-4-ium-5-yl): This compound shares a similar core structure but differs in the position of the oxido group.

    Other Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

Uniqueness

Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

618093-14-4

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

1-(3,6-dimethyl-4-oxido-[1,2]oxazolo[4,5-b]pyridin-4-ium-5-yl)ethanone

InChI

InChI=1S/C10H10N2O3/c1-5-4-8-10(6(2)11-15-8)12(14)9(5)7(3)13/h4H,1-3H3

InChI Key

JZCKTHODTSQMAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=NO2)C)[N+](=C1C(=O)C)[O-]

Origin of Product

United States

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